![molecular formula C11H18F2N2O B1478806 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2097953-88-1](/img/structure/B1478806.png)
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Overview
Description
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one, also known as DFIO, is an organic compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 116°C. DFIO has been found to be a useful reagent in the synthesis of other compounds, as well as a useful starting material in the synthesis of drugs and other biologically active molecules.
Scientific Research Applications
Biomedical Applications
Drug Synthesis and Medicinal Chemistry
Compounds with structural similarities to 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one are frequently explored for their potential medicinal properties, including antimicrobial, antiviral, and anticancer activities. For instance, amino acid derivatives and their complexes, such as those involving nickel(II) with glycine Schiff bases, have been explored for asymmetric synthesis, providing building blocks for pharmaceuticals (Aceña, Sorochinsky, & Soloshonok, 2014).
Biological Activities and Functionality
The study of amino acids and peptides, including their synthetic pathways and functionalities, has implications for understanding the biological roles and potential therapeutic applications of compounds like 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one. Research on compounds such as mimosine reveals diverse biological activities that could be relevant for novel drug development (Nguyen & Tawata, 2016).
Mechanism of Action
The compound also contains a difluorooctahydro group, which might contribute to its reactivity and stability . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability, altered pKa, and enhanced lipophilicity, which can improve the bioavailability of the drug .
properties
IUPAC Name |
3-amino-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)4-1-2-8-6-15(7-9(8)11)10(16)3-5-14/h8-9H,1-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAFNOWZZMOFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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